7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one
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Overview
Description
7-[[(1S,5R)-8-azabicyclo[321]octan-3-yl]oxy]chromen-2-one is a complex organic compound that features a bicyclic structure fused with a chromenone moiety
Preparation Methods
The synthesis of 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information . Industrial production methods may involve the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chromenone moiety, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various biological effects . The chromenone moiety may also contribute to its activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Similar compounds to 7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one include other 8-azabicyclo[3.2.1]octane derivatives and chromenone-containing molecules. These compounds share structural similarities but may differ in their specific biological activities and applications. For example, other 8-azabicyclo[3.2.1]octane derivatives are also used in drug discovery and organic synthesis, but their unique structural features can lead to different pharmacological profiles .
Biological Activity
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective kappa opioid receptor antagonist. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C17H23NO3 |
Molecular Weight | 289.369 Da |
CAS Number | Not specifically listed |
Purity | Typically ≥96% |
The compound features a chromenone moiety linked to an azabicyclo structure, which is critical for its biological activity.
Kappa Opioid Receptor Antagonism
Research indicates that this compound acts as a selective antagonist for kappa opioid receptors (KOR). A study on a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives demonstrated that modifications to the N-substitution could enhance KOR selectivity and potency. For instance, one derivative exhibited an IC50 of 172 nM at KOR with a high mu:kappa ratio, indicating its potential utility in managing pain without the side effects associated with mu-opioid agonists .
Structure-Activity Relationship (SAR)
The SAR studies have shown that variations in the linker and pendant groups significantly influence the biological activity of the compound. For example:
- N-substitution : The introduction of cyclohexylurea moieties increased selectivity towards KOR.
- Linker modifications : Alterations in the conformation of the linker between the chromenone and azabicyclo structures affected binding affinity and receptor selectivity.
These findings suggest that fine-tuning the molecular structure can lead to enhanced pharmacological profiles.
Study on Pain Management
A notable case study involved evaluating the analgesic properties of this compound in animal models of pain. The results indicated that administration led to significant pain relief without the typical side effects associated with traditional opioids, such as respiratory depression or addiction potential .
Neuroprotective Effects
Another study explored the neuroprotective effects of this compound against neurodegenerative conditions. The compound exhibited promising results in reducing neuronal apoptosis and inflammation in vitro, suggesting its potential application in treating conditions like Alzheimer's disease .
Properties
CAS No. |
881387-68-4 |
---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-16-6-2-10-1-5-13(9-15(10)20-16)19-14-7-11-3-4-12(8-14)17-11/h1-2,5-6,9,11-12,14,17H,3-4,7-8H2/t11-,12+,14? |
InChI Key |
PGUDASZQLOAZRX-ONXXMXGDSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Canonical SMILES |
C1CC2CC(CC1N2)OC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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